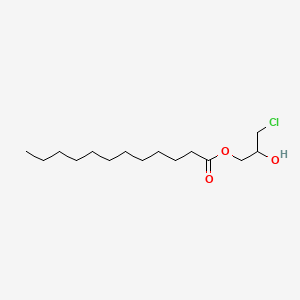

3-Chloro-2-hydroxypropyl dodecanoate

Overview

Description

Synthesis Analysis

The synthesis of 3-Chloro-2-hydroxypropyl dodecanoate and related compounds involves regioselective ring-opening reactions of epichlorohydrin with carboxylic acids. Yadav and Surve (2013) investigated the regioselective ring-opening reaction of epichlorohydrin with acetic acid to synthesize 3-chloro-2-hydroxypropyl acetate, highlighting the effectiveness of cesium modified heteropolyacid on clay support for this synthesis, achieving selectivity of over 98% (Yadav & Surve, 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Chloro-2-hydroxypropyl dodecanoate has been determined through various spectroscopic techniques. For instance, Yagai et al. (2001) conducted molecular modeling and visible spectroscopic analyses on zinc-chlorin derivatives to understand their aggregation behavior in nonpolar organic media. These studies provide insights into the supramolecular structures formed by these compounds, which are crucial for their applications in synthetic chemistry and materials science (Yagai et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of 3-Chloro-2-hydroxypropyl dodecanoate and derivatives is influenced by their functional groups. For example, the presence of chloro and hydroxypropyl groups enables further functionalization and reactions with other compounds. Chen (2010) synthesized an ionic liquid with a 3-chloro-2-hydroxypropyl functionality, demonstrating its potential in dissolving various inorganic salts and cellulose, indicating the versatility of such structures in chemical synthesis and applications (Chen, 2010).

Physical Properties Analysis

The physical properties of 3-Chloro-2-hydroxypropyl dodecanoate derivatives, such as solubility, thermal stability, and crystallinity, are critical for their application in material science and engineering. For example, the study by Trigui et al. (2014) on the synthesis and characterization of organic-inorganic compounds, including crystal structure and dielectric properties, provides valuable information on the physical characteristics of similar compounds (Trigui et al., 2014).

Chemical Properties Analysis

The chemical properties of 3-Chloro-2-hydroxypropyl dodecanoate, such as reactivity towards different chemical agents and stability under various conditions, are essential for its utilization in chemical reactions and industrial processes. Research by Muresan et al. (2019) on grafting polyester fabric with 3-chloro-2-hydroxypropyl acrylate to improve its properties showcases the application of such chemical modifications to enhance material properties (Muresan et al., 2019).

Scientific Research Applications

Application in Epoxy Resins and Polymers : 3-Chloro-2-hydroxypropyl acetate, derived from a similar compound, is used in the production of various epoxy resins and reactive polymers. These are applied in coatings for metal, leather, paper, and wood (Yadav & Surve, 2013).

Improving Polyester Fabric Properties : Grafting polyester fabric with 3-chloro-2-hydroxypropyl acrylate, obtained from epichlorohydrin and acrylic acid, enhances fabric properties. This includes improvements in hygroscopicity, vapor permeability, color intensity, dyeing fastness, and antibacterial effects (Muresan et al., 2019).

Use in Surfactant Synthesis : 3-Chloro-N-(2-(dodecanoyloxy)ethyl)2-hydroxy-N,N-dimethylpropan-1-ammonium chloride, derived from a similar compound, is used in the synthesis of dissymmetric Gemini quaternary ammonium salt cationic surfactants. These surfactants exhibit excellent surface activity (Xu Qun, 2008).

Catalysis in Chemical Reactions : Hydrotalcite-type catalysts, using compounds like dodecanoic acid, facilitate the narrow-range oxyethylation of 1-dodecanol. This has implications for the synthesis of chemicals and materials (Kim et al., 2003).

Phase-Change Material for Energy Storage : Dodecanoic acid, closely related to 3-Chloro-2-hydroxypropyl dodecanoate, is explored as a potential phase-change material for thermal energy storage, particularly in solar thermal applications (Desgrosseilliers et al., 2013).

Biocompatibility Studies in Medical Research : Studies on hydroxyapatite nanoparticles modified with carboxylic acids like dodecanoic acid reveal insights into cellular uptake and biocompatibility, which is crucial for applications in gene and drug delivery (Chen et al., 2011).

Synthesis of Hydrophobic Calcium Carbonate Particles : The use of dodecanoic acid in the carbonation process for synthesizing hydrophobic calcium carbonate particles highlights its role in creating materials with specific surface properties (Wang et al., 2010).

Biosynthesis of Pheromone Components in Wildlife : The enzymatic conversion of dodecanoic acid to 3-hydroxydodecanoic acid in the uropygial glands of female mallard ducks demonstrates the role of similar compounds in the biosynthesis of pheromones (Kolattukudy & Rogers, 1987).

properties

IUPAC Name |

(3-chloro-2-hydroxypropyl) dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29ClO3/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-13-14(17)12-16/h14,17H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVZRWUXOBQZEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662055 | |

| Record name | 3-Chloro-2-hydroxypropyl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-hydroxypropyl dodecanoate | |

CAS RN |

20542-96-5 | |

| Record name | 3-Chloro-2-hydroxypropyl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester](/img/structure/B1141206.png)